![molecular formula C20H22ClFN2O2 B2387245 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide;hydrochloride CAS No. 2418731-83-4](/img/structure/B2387245.png)

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2418694-17-2 . It has a molecular weight of 336.79 . The IUPAC name for this compound is N-(4-(aminomethyl)-2-fluorobenzyl)-2,3-dihydrobenzofuran-3-carboxamide hydrochloride .

Aplicaciones Científicas De Investigación

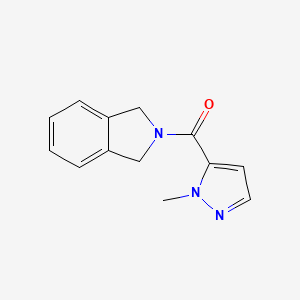

Organosolubility and Optical Transparency

A novel spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomer was prepared through acid-catalyzed condensation and nucleophilic substitution reactions. This compound, similar in structure to the queried chemical, was utilized to synthesize a series of new polyimides. These polyimides demonstrated high organosolubility, optical transparency, low moisture absorption, low dielectric constants, and excellent thermal stability. They could form transparent, flexible, and strong films, indicating potential applications in electronics and materials science for their unique electrical and optical properties (Zhang et al., 2010).

Antifungal Activity

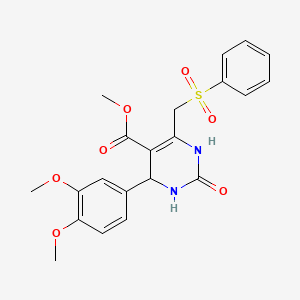

Spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, showcasing structural similarities with the queried compound, were synthesized and evaluated for their antifungal activity. These compounds displayed significant in vitro activity against Candida albicans, with minimum inhibitory concentrations (MIC) ≤ 25 μg/mL. This suggests potential applications in developing new antifungal agents (Maruoka et al., 2008).

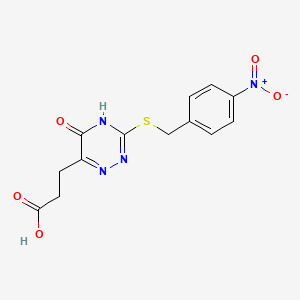

Antimycobacterial Activity

The synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This indicates potential applications in the development of new treatments for tuberculosis (Kumar et al., 2008).

Synthesis and Application in Organic Chemistry

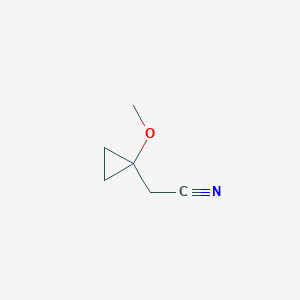

The synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives involves diastereoselective cyclopropanation reactions. These compounds' synthesis and the novel approaches employed could inspire new methodologies in organic synthesis and the design of compounds with potential biological activities (Yong et al., 2007).

Propiedades

IUPAC Name |

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2.ClH/c21-17-9-13(11-22)5-6-14(17)12-23-19(24)16-10-20(16)7-8-25-18-4-2-1-3-15(18)20;/h1-6,9,16H,7-8,10-12,22H2,(H,23,24);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDDOIIXQBPLLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C13CC3C(=O)NCC4=C(C=C(C=C4)CN)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2387166.png)

![2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2387174.png)

![Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387176.png)

![4-[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2387180.png)

![5,12-Dibromo-2,9-dioctylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B2387183.png)